
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18BrNOS and its molecular weight is 364.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives A variety of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, were synthesized, starting from the Leuckart reaction. These compounds were tested for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, with some showing activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus was found to contribute to their biological activities (Rani et al., 2016).
Antibacterial and Enzymatic Inhibition Properties
Synthesis, Pharmacological Evaluation, Molecular Docking, and Cytotoxicity Studies on Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides This study synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents against both gram-negative and gram-positive bacteria. Molecular docking studies revealed the active binding sites on the α-chymotrypsin enzyme protein, correlating with bioactivity data. Furthermore, some synthesized compounds displayed moderate anti-enzymatic potential and lower cytotoxicity, suggesting their suitability for therapeutic applications (Siddiqui et al., 2014).
Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as Potential Antimicrobial and Hemolytic Agents A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial and hemolytic activity. The compounds exhibited activity against selected microbial species, with certain derivatives being highlighted for their notable effectiveness. This study suggests the potential for these compounds in antimicrobial applications, with some showing less toxicity (Rehman et al., 2016).
Anticancer Activity and Molecular Docking Analysis
Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide This research synthesized and characterized an anticancer compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its activity via in silico modeling targeting the VEGFr receptor. The study also provided detailed structural analysis, revealing intermolecular H-bonds that might contribute to the compound's biological activity (Sharma et al., 2018).
Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-acetamide Effect of Hydrogen Bonding on the Self Assembly Process and Antioxidant Activity
The study synthesized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries as natural antioxidants (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUISRCVPUDGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
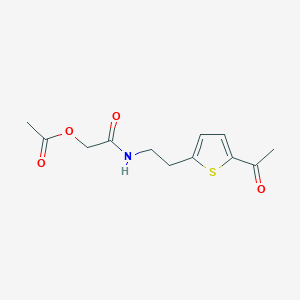
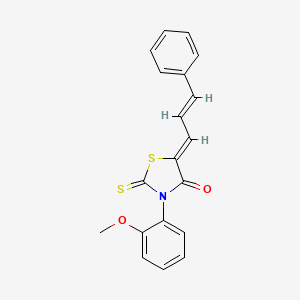
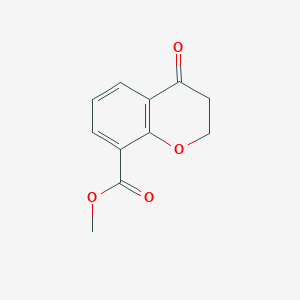
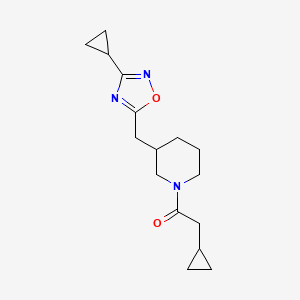
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
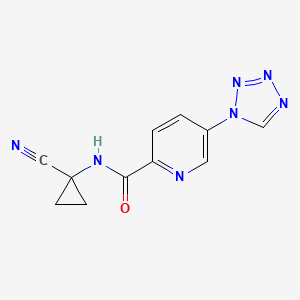
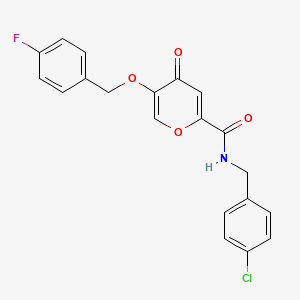
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2592823.png)
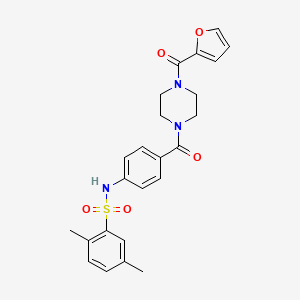

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)
